N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2,2-diphenylacetamide
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Overview
Description
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2,2-diphenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a diphenylacetamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-oxo-2-phenylethyl chloride with 4-aminobenzenesulfonamide under basic conditions to form the sulfamoyl intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2,2-diphenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2,2-diphenylacetamide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H24N2O4S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[4-(phenacylsulfamoyl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H24N2O4S/c31-26(21-10-4-1-5-11-21)20-29-35(33,34)25-18-16-24(17-19-25)30-28(32)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,27,29H,20H2,(H,30,32) |
InChI Key |
DTFSDCMDCPFBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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